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Compound of Interest

Compound Name: Fasiglifam hemihydrate

Cat. No.: B595586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fasiglifam (TAK-875) as a

positive control in G protein-coupled receptor 40 (GPR40) agonism studies. Fasiglifam is a

potent and selective, orally bioavailable GPR40 agonist that has been extensively

characterized in preclinical and clinical studies.[1][2] Although its clinical development was

halted due to safety concerns, its well-defined mechanism of action makes it an excellent tool

for in vitro and in vivo studies of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).

Fasiglifam acts as an ago-allosteric modulator of GPR40, meaning it binds to a site distinct

from the endogenous ligand (free fatty acids) and potentiates their effect.[3] It primarily signals

through the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn

generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This signaling cascade

results in an increase in intracellular calcium concentrations ([Ca2+]i) and potentiation of

glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[3][4]

Quantitative Data Summary
The following table summarizes the key quantitative parameters of Fasiglifam in various

GPR40 functional assays. This data is essential for designing experiments and interpreting

results when using Fasiglifam as a positive control.
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Parameter Assay Type
Cell
Line/System

Value Reference

EC50

Inositol

Phosphate (IP)

Production

CHO cells

expressing

human GPR40

(CHO-hGPR40)

72 nM [1]

EC50

Intracellular

Calcium

([Ca2+]i)

Mobilization

CHO cells

expressing

human GPR40

(clone #104)

~100 nM [3]

EC50

Glucose-

Stimulated

Insulin Secretion

(GSIS)

INS-1 833/15

cells (in the

presence of 10

mM glucose)

~10 nM - 100 nM

(dose-dependent

stimulation)

[1]

Potency
In vivo glucose

lowering

Zucker diabetic

fatty (ZDF) rats

Effective at 3-10

mg/kg
[5]

Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the molecular interactions and experimental procedures, the following

diagrams have been generated using the DOT language.
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Caption: GPR40 signaling pathway activated by Fasiglifam.
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Caption: General workflow for GPR40 functional assays.

Experimental Protocols
The following are detailed protocols for key experiments where Fasiglifam serves as an

effective positive control.

Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream

metabolite of IP3, as an indicator of Gαq pathway activation.

Materials:

GPR40-expressing cells (e.g., CHO-hGPR40)

Cell culture medium and supplements

White, solid-bottom 96-well or 384-well plates

IP-One HTRF® Assay Kit (or equivalent)

Fasiglifam (positive control)

Test compounds

Assay buffer (e.g., HBSS with 20 mM HEPES)

Protocol:

Cell Seeding: Seed GPR40-expressing cells into the appropriate microplate at a density

optimized for your cell line (e.g., 20,000-40,000 cells/well) and culture overnight.

Compound Preparation: Prepare serial dilutions of Fasiglifam (e.g., from 1 nM to 10 µM) and

your test compounds in the assay buffer.

Assay Initiation:

Remove the culture medium from the cells.
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Add the prepared compound dilutions to the respective wells.

Include a vehicle control (e.g., 0.1% DMSO).

IP1 Accumulation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes)

to allow for IP1 accumulation.

Cell Lysis and Detection:

Add the IP1-d2 and anti-IP1 cryptate reagents from the HTRF kit to the wells.

Incubate at room temperature for 1 hour, protected from light.

Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the concentration-

response curve for Fasiglifam and test compounds to determine EC50 values.

Intracellular Calcium ([Ca2+]i) Mobilization Assay
This assay directly measures the transient increase in intracellular calcium concentration

following GPR40 activation.

Materials:

GPR40-expressing cells

Black, clear-bottom 96-well or 384-well plates

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

Pluronic F-127

Fasiglifam (positive control)

Test compounds

Assay buffer (e.g., HBSS with 20 mM HEPES)
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Protocol:

Cell Seeding: Seed cells into the microplate and culture overnight.

Dye Loading:

Prepare a loading solution of the calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02%

Pluronic F-127) in assay buffer.

Remove the culture medium and add the loading solution to each well.

Incubate at 37°C for 45-60 minutes in the dark.

Cell Washing: Gently wash the cells with assay buffer to remove excess dye.

Compound Preparation: Prepare serial dilutions of Fasiglifam and test compounds at a

higher concentration (e.g., 4x final concentration).

Data Acquisition:

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

Measure the baseline fluorescence for a short period.

Add the prepared compounds to the wells.

Immediately begin measuring the fluorescence intensity over time (e.g., every 1-2 seconds

for 2-3 minutes).

Data Analysis: Determine the peak fluorescence response for each concentration and plot

the concentration-response curve to calculate EC50 values.

Glucose-Stimulated Insulin Secretion (GSIS) Assay
This is a more physiologically relevant assay that measures the ability of a GPR40 agonist to

potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.

Materials:
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Pancreatic β-cell line (e.g., INS-1, MIN6) or isolated pancreatic islets

Cell culture medium

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM)

KRBH buffer with high glucose (e.g., 16.7 mM)

Fasiglifam (positive control)

Test compounds

Insulin ELISA kit

Protocol:

Cell Seeding and Culture: Seed β-cells into 24- or 48-well plates and culture until they form a

confluent monolayer.

Pre-incubation:

Gently wash the cells twice with a pre-warmed KRBH buffer containing low glucose.

Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours at 37°C to allow them to

reach a basal state of insulin secretion.

Stimulation:

Remove the pre-incubation buffer.

Add KRBH buffer containing either low glucose (basal) or high glucose (stimulated).

Add serial dilutions of Fasiglifam and test compounds to the appropriate wells in both low

and high glucose conditions.

Include a vehicle control for both glucose conditions.

Incubation: Incubate the plate at 37°C for 1-2 hours.
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Supernatant Collection: Carefully collect the supernatant from each well.

Insulin Quantification: Measure the insulin concentration in the collected supernatants using

an insulin ELISA kit according to the manufacturer's instructions.

Data Analysis: Normalize the amount of secreted insulin to the total protein content or cell

number in each well. Plot the insulin secretion as a function of compound concentration in

both low and high glucose conditions. Fasiglifam should show a significant increase in insulin

secretion only in the high glucose condition.

By following these detailed protocols and utilizing the provided data and diagrams, researchers

can effectively employ Fasiglifam as a robust positive control to validate their GPR40 agonism

assays and confidently characterize novel GPR40 modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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